molecular formula C12H10O5S B1276143 5-[(Phenylsulfonyl)methyl]-2-furoic acid CAS No. 92959-89-2

5-[(Phenylsulfonyl)methyl]-2-furoic acid

Cat. No.: B1276143
CAS No.: 92959-89-2
M. Wt: 266.27 g/mol
InChI Key: JAYCQRGXFORAAZ-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)methyl]-2-furoic acid is an organic compound characterized by the presence of a furan ring substituted with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylsulfonyl)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylsulfonyl)methyl]-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenylsulfide derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-[(Phenylsulfonyl)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Phenylsulfonyl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylacetophenone: Similar in structure but with an acetophenone moiety instead of a furan ring.

    Phenylsulfonylmethane: Lacks the furan ring, making it less complex.

    Phenylsulfonylbenzoic acid: Contains a benzoic acid moiety instead of a furan ring.

Uniqueness

5-[(Phenylsulfonyl)methyl]-2-furoic acid is unique due to the presence of both a furan ring and a phenylsulfonylmethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S/c13-12(14)11-7-6-9(17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYCQRGXFORAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407010
Record name 5-[(phenylsulfonyl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92959-89-2
Record name 5-[(phenylsulfonyl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(benzenesulfonyl)methyl]furan-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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